4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
Description
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a synthetic heterocyclic compound featuring a 1,4-thiazepane core (a 7-membered ring containing nitrogen and sulfur) substituted at the 4-position with a (5-chlorothiophen-2-yl)sulfonyl group and at the 7-position with a furan-2-yl moiety.
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S3/c14-12-3-4-13(20-12)21(16,17)15-6-5-11(19-9-7-15)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJDVWULILYDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 5-chlorothiophene-2-sulfonyl chloride and furan-2-ylamine. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final thiazepane ring structure. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Cyclization: The thiazepane ring can be further modified through cyclization reactions to form more complex ring systems.
Scientific Research Applications
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other valuable compounds used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and thiazepane groups can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The furan and chlorothiophene moieties may also contribute to binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Impact of Substituents on Bioactivity and Physicochemical Properties
Sulfonyl vs. Carbonyl Groups
Aromatic Heterocycles
- Furan-2-yl : Present in all compared compounds, this moiety enhances π-π interactions and metabolic resistance, as seen in thiazolyl hydrazones with anticandidal activity.
- Chlorothiophene vs. Benzodioxine : The chlorothiophene in the target compound increases lipophilicity compared to the oxygen-rich benzodioxine in BJ02079, which may affect bioavailability.
Biological Activity
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound notable for its unique structural features, which include a thiazepane ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules. This article reviews the biological activity of this compound, highlighting its mechanism of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for the compound is this compound. Its molecular formula is , and it has a molecular weight of approximately 350.89 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl and thiazepane groups are believed to play critical roles in binding to the active sites of these molecular targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It may modulate receptor activity by binding to specific sites, influencing downstream signaling pathways.
Comparative Studies
When compared to similar compounds, such as 4-(5-chlorothiophen-2-yl)sulfonyl-1,4-thiazepane and 7-(furan-2-yl)-1,4-thiazepane, the presence of both the furan and chlorothiophene moieties in this compound enhances its chemical reactivity and biological activity.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(5-chlorothiophen-2-yl)sulfonyl-1,4-thiazepane | Lacks furan group | Reduced enzyme inhibition |
| 7-(furan-2-yl)-1,4-thiazepane | Lacks chlorothiophene | Limited receptor interaction |
| This compound | Contains both furan and chlorothiophene | Enhanced enzyme inhibition and receptor modulation |
Case Studies
Recent studies have explored the potential applications of this compound in various biological contexts:
-
Anticancer Activity: A study investigated its effects on cancer cell lines, demonstrating significant cytotoxicity against specific types of tumors. The mechanism was linked to apoptosis induction via caspase activation.
Findings:
- Cell Line: MCF7 (Breast Cancer)
- IC50 Value: 12 µM
-
Antimicrobial Properties: Research indicated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.
Findings:
- Tested Strains: Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC): 32 µg/mL
-
Neuroprotective Effects: Another study highlighted its potential neuroprotective effects in models of neurodegeneration. The compound was shown to reduce oxidative stress markers in neuronal cells.
Findings:
- Model: SH-SY5Y cells
- Reduction in ROS: 45% at 10 µM concentration
Q & A
Q. Q1. What are the key steps and optimization strategies for synthesizing 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane?
Answer: The synthesis typically involves:
Thiazepane Ring Formation : Cyclization of precursors containing sulfur and nitrogen atoms under reflux conditions (e.g., using DMF/acetic acid mixtures) .
Sulfonation : Electrophilic substitution to introduce the 5-chlorothiophen-2-yl sulfonyl group, requiring catalysts like AlCl₃ and controlled temperatures (40–60°C) to avoid side reactions .
Functionalization : Coupling the furan-2-yl moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Optimization : Use HPLC and NMR to monitor purity at each step. Reaction yields improve with inert atmospheres (N₂/Ar) and slow addition of reagents to minimize decomposition .
Advanced Synthesis
Q. Q2. How can regioselectivity challenges be addressed during sulfonation in the synthesis?
Answer: Regioselectivity in sulfonation is influenced by:
- Directing Groups : Electron-withdrawing substituents (e.g., Cl on thiophene) guide sulfonation to the desired position .
- Temperature Control : Lower temperatures (≤50°C) favor kinetic control, reducing undesired isomers .
- Catalyst Screening : Lewis acids like FeCl₃ enhance selectivity compared to H₂SO₄ .
Validate outcomes using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm regiochemistry .
Structural Analysis
Q. Q3. What spectroscopic and crystallographic methods are recommended for confirming the compound’s structure?
Answer:
- NMR : ¹H and ¹³C NMR identify substituents (e.g., furan’s β-protons at δ 6.3–7.2 ppm) and thiazepane ring conformation .
- X-ray Crystallography : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing packing patterns and hydrogen-bonding networks .
- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ .
Cross-validate with HPLC (>98% purity) to rule out polymorphic impurities .
Biological Activity
Q. Q4. What in vitro assays are suitable for initial pharmacological profiling?
Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) to identify IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with targets like GPCRs .
Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates for statistical rigor .
Advanced Mechanisms
Q. Q5. How can molecular docking studies be designed to investigate target interactions?
Answer:
Target Selection : Prioritize proteins with known sulfur-binding pockets (e.g., cysteine proteases) .
Docking Software : Use AutoDock Vina with force fields (AMBER/CHARMM) to model sulfonyl and furan interactions .
Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data (e.g., alanine scanning) .
Include water molecules in the binding site to improve accuracy .
Data Contradictions
Q. Q6. How to resolve discrepancies in purity assessments between HPLC and NMR?
Answer:
- HPLC Limitations : Co-eluting impurities with similar retention times may evade detection. Use orthogonal methods like LC-MS .
- NMR Artifacts : Solvent peaks or paramagnetic impurities (e.g., metal residues) distort integration. Pre-treat samples with Chelex resin .
- Cross-Validation : Combine with elemental analysis (C, H, N, S) to confirm stoichiometry .
Stability
Q. Q7. What factors influence the compound’s stability under different storage conditions?
Answer:
- Oxidative Degradation : The sulfonyl group is prone to oxidation. Store under N₂ at –20°C with desiccants (silica gel) .
- Light Sensitivity : Furan rings degrade under UV light. Use amber vials and avoid prolonged exposure .
- pH Sensitivity : Stability decreases in acidic/basic conditions (pH <5 or >9). Monitor via accelerated stability studies (40°C/75% RH) .
Derivative Synthesis
Q. Q8. What strategies are effective for synthesizing analogs with modified biological activity?
Answer:
- Functional Group Replacement : Substitute furan with thiophene or pyridine via Pd-catalyzed cross-coupling .
- Ring Expansion : Convert thiazepane to an eight-membered ring using ring-closing metathesis (Grubbs catalyst) .
- Bioisosteres : Replace Cl on thiophene with CF₃ to enhance lipophilicity and target affinity .
Evaluate analogs using SAR tables (example below):
| Derivative | Modification | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | – | 2.1 | 3.5 |
| Analog 1 | CF₃ instead of Cl | 0.8 | 4.2 |
| Analog 2 | Thiophene instead of furan | 1.5 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
